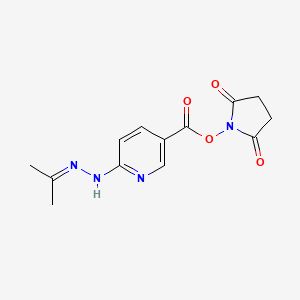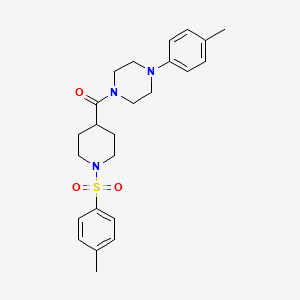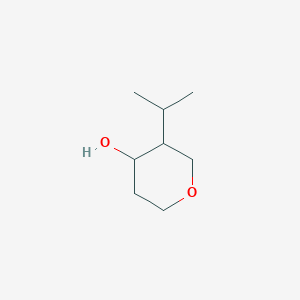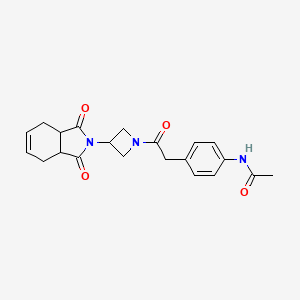![molecular formula C11H10ClN5O2S B2468743 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 869068-24-6](/img/structure/B2468743.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in its structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazine derivatives can be synthesized from biologically active 1-aryl-2-hydrazinoimidazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazine ring, which is a six-membered heterocyclic ring analogous to the benzene ring but with three carbons replaced by nitrogens . It also contains an amine group (-NH2), a sulfanyl group (-SH), and an acetamide group (CH3CONH2).
科学的研究の応用
Spectroscopic Analysis and Chemical Interactions
One study characterized an antiviral active molecule similar to the compound , emphasizing its vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore its geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers. Such detailed analysis aids in understanding the molecule's stability and interactions within a crystal structure, offering insights into its potential pharmaceutical applications (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial Studies
Research into sulfanilamide derivatives, which share a structural resemblance with the compound, has shown a variety of biological activities. These derivatives were characterized for their antimicrobial properties against bacterial and fungal strains, although the results indicated moderate to no significant activity in some cases. Such studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationships of these compounds (Lahtinen et al., 2014).
Enzyme Inhibition
Another area of application is the exploration of enzyme inhibition properties. Derivatives of 1,3,4-oxadiazole and acetamide, similar to the compound of interest, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Such research contributes to identifying new therapeutic agents by understanding how these molecules interact with biological enzymes and potentially inhibit their activity, offering pathways for drug development (Nafeesa et al., 2017).
Antiviral Activity
The compound and its derivatives have also been evaluated for antiviral activity. For example, research on derivatives targeting the Flu A (H1N1) virus showed promising results, indicating the potential of these molecules as antiviral agents. This opens up avenues for the development of new treatments for viral infections, underscoring the importance of such compounds in medicinal chemistry (Demchenko et al., 2020).
特性
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECGYPJJRVGMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)







![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2468682.png)
![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)